![molecular formula C12H17F2N B15271868 [(2,5-Difluorophenyl)methyl](pentyl)amine](/img/structure/B15271868.png)
[(2,5-Difluorophenyl)methyl](pentyl)amine
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Overview
Description
(2,5-Difluorophenyl)methylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)methylamine typically involves the reaction of 2,5-difluorobenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,5-Difluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2,5-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the pentylamine chain can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)methylamine
- (2,6-Difluorophenyl)methylamine
- (2,5-Dichlorophenyl)methylamine
Uniqueness
(2,5-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluorophenyl group provides distinct electronic properties that can enhance the compound’s performance in various applications.
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-7-15-9-10-8-11(13)5-6-12(10)14/h5-6,8,15H,2-4,7,9H2,1H3 |
InChI Key |
SMBLEGRDVJATOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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